molecular formula C9H8O2S B8564547 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

Cat. No.: B8564547
M. Wt: 180.23 g/mol
InChI Key: AGZMPFVTZQTERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is a heterocyclic compound that features a fused thieno-furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and furan derivatives under specific conditions. For example, the use of palladium-catalyzed reactions can facilitate the formation of the thieno-furan ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-c]furan-3-carbonitrile
  • Thieno[3,4-b]thiophene derivatives

Uniqueness

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one is unique due to its fused thieno-furan ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one

InChI

InChI=1S/C9H8O2S/c1-2-3-7-4-6-5-11-9(10)8(6)12-7/h2,4H,1,3,5H2

InChI Key

AGZMPFVTZQTERL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC2=C(S1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 15 mL microwave reaction vial was added 2-bromothieno[2,3-c]furan-6(4H)-one (45 mg, 0.205 mmol), 4,4,5,5-tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane (34.5 mg, 0.205 mmol, 1.0 eq), potassium carbonate (56.8 mg, 0.411 mmol, 2.0 eq) and palladium triphenylphosphane (1:4) (23.7 mg, 0.021 mmol, 0.1 eq). To above mixture was added DMF (1.0 mL), de-gas and filled with N2. The vial was heated to 100° C. for 60 min, cooled down, diluted with EtOAc, washed with aqueous sodium bicarbonate, brine and water. The organic phase was dried over anhydrous Na2SO4, filtered, concentrated. The crude product was purified by flash column chromatography. LC-MS (IE, m/z): 181.2 [M+1]+.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
56.8 mg
Type
reactant
Reaction Step One
Quantity
23.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.